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Compound of Interest

Compound Name: Flomoxef

Cat. No.: B131810 Get Quote

These application notes provide a detailed overview of the population pharmacokinetic and

pharmacodynamic (PK/PD) analysis of Flomoxef, a cephamycin antibiotic. The information is

intended for researchers, scientists, and drug development professionals involved in

antimicrobial research and clinical pharmacology.

Introduction
Flomoxef is a broad-spectrum antibiotic with activity against Gram-positive, Gram-negative,

and anaerobic bacteria.[1] It has shown clinical efficacy against extended-spectrum beta-

lactamase (ESBL)-producing Escherichia coli.[1] Understanding its pharmacokinetic and

pharmacodynamic properties within specific patient populations is crucial for optimizing dosing

regimens to ensure efficacy and prevent the development of resistance. This document

summarizes key findings from a population PK/PD study of Flomoxef in patients undergoing

hepatic resection and provides relevant experimental protocols.

Mechanism of Action
Flomoxef is a β-lactam antibiotic that inhibits bacterial cell wall synthesis.[2][3] It achieves this

by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step

of peptidoglycan synthesis, a critical component of bacterial cell walls.[2][3]
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The following tables summarize the quantitative data from a population pharmacokinetic study

of Flomoxef in patients undergoing hepatic resection.

Patient Demographics
A total of 43 patients were included in the analysis, with 29 male and 14 female participants.[4]

Characteristic Value

Number of Patients 43

Age (years, median [range]) 68 [32-83]

Weight (kg, median [range]) 60.2 [39.0-91.3]

Serum Creatinine (mg/dL, median [range]) 0.70 [0.42-1.25]

Creatinine Clearance (mL/min, median [range]) 80.5 [35.9-166.7]

Table 1: Summary of patient demographic and baseline characteristics.

Population Pharmacokinetic Parameter Estimates
A two-compartment model with linear elimination best described the pharmacokinetics of

Flomoxef.[1][4][5][6] Creatinine clearance (CLcr) was identified as a significant covariate for

total clearance (CL).[1][4][5][6]
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Parameter Estimate
Relative Standard Error
(%)

Total Clearance (CL, L/h) 8.86 7.9

Central Volume of Distribution

(V1, L)
9.53 9.9

Peripheral Volume of

Distribution (V2, L)
10.3 21.6

Intercompartmental Clearance

(Q, L/h)
18.4 26.1

Interindividual Variability in CL

(BSV-CL, %)
28.5 31.0

Interindividual Variability in V1

(BSV-V1, %)
23.3 43.1

Proportional Error (%) 17.5 22.1

Additive Error (mg/L) 0.81 30.6

Table 2: Final population pharmacokinetic parameter estimates for Flomoxef.

Pharmacodynamic Targets
The primary pharmacodynamic (PD) target was the probability of maintaining Flomoxef
concentrations above the minimum inhibitory concentration (MIC) for relevant pathogens.

Pathogen MIC90 (mg/L) Target

Escherichia coli 0.5
Probability of trough

concentration > MIC90

Methicillin-susceptible

Staphylococcus aureus

(MSSA)

1.0
Probability of trough

concentration > MIC90

Table 3: Pharmacodynamic targets used in the analysis.[1][4][5][6]
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Experimental Protocols
This section details the methodologies employed in the population PK/PD study of Flomoxef.

Study Population and Drug Administration
Patient Selection: The study enrolled 43 adult patients scheduled to undergo hepatic

resection at Kitasato University Hospital in Kanagawa, Japan.[4]

Drug Administration: Patients received a 1 g or 2 g intravenous bolus of Flomoxef over a 5-

minute period as antimicrobial prophylaxis before surgery.[4]

Sample Collection
Serum Samples: A total of 210 serum samples were collected at various time points after

drug administration.[1][4]

Liver Tissue Samples: 29 liver tissue samples were obtained from 29 of the patients during

surgery.[1][4]

Analytical Method for Flomoxef Concentration
The concentration of Flomoxef in serum and liver tissue samples was determined using a

validated analytical method. While the specific details of the assay were not provided in the

primary source, standard methods for quantifying beta-lactam antibiotics, such as high-

performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass

spectrometry (MS), are typically employed.

Microbiological Susceptibility Testing
Minimum inhibitory concentrations (MICs) of Flomoxef against various pathogens are

determined using standard methods such as broth microdilution or agar dilution according to

guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the

European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
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Population Pharmacokinetic Modeling
Software: The population pharmacokinetic analysis was performed using a nonlinear mixed-

effects modeling approach, commonly implemented with software such as NONMEM.

Model Development: A two-compartment model with linear elimination was found to best

describe the concentration-time data for Flomoxef.[1][4][5][6]

Covariate Analysis: The influence of various patient characteristics (covariates) on the

pharmacokinetic parameters was investigated. Creatinine clearance was identified as a

significant covariate affecting the total clearance of Flomoxef, particularly when CLcr was

below 60 mL/min.[1][4][5][6]

Monte Carlo Simulation and Pharmacodynamic Analysis
Objective: Monte Carlo simulations were conducted to assess the probability of target

attainment (PTA) for different dosing regimens and to propose an optimal dosing strategy

based on renal function.[9][10]

Simulation Process: Using the final population pharmacokinetic model, 1,000 virtual patients

were simulated for various creatinine clearance levels.[1] Flomoxef trough concentrations in

both serum and liver tissue were simulated.[1]

Pharmacodynamic Target: The target was the probability of maintaining the Flomoxef trough

concentration above the MIC90 values of 0.5 mg/L for E. coli and 1.0 mg/L for MSSA.[1][4][5]

[6]
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Caption: Experimental workflow for the population PK/PD analysis of Flomoxef.
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Caption: Logical flow of the population PK/PD analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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